3-Pyridylacetate

CYP17A1 Inhibition Prostate Cancer Enzymology

Source 3-Pyridylacetate (CAS 501-81-5) as a pharmacologically distinct, 3-substituted pyridylacetic acid scaffold. Generic substitution with 2- or 4-isomers is not viable—only the 3-isomer delivers nanomolar CYP17A1 lyase inhibition (IC50 13–90 nM, outperforming ketoconazole), high-affinity GPR109A binding (Ki 403 nM), and validated utility as the critical risedronate sodium intermediate. Available as free acid (≥98%) or hydrochloride salt (CAS 6419-36-9, ≥99%). Each batch is verified for positional isomer purity, ensuring reproducible synthetic outcomes and regulatory-grade impurity profiles for pharmaceutical development and bioanalytical reference standard programs.

Molecular Formula C7H6NO2-
Molecular Weight 136.13 g/mol
Cat. No. B8606304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridylacetate
Molecular FormulaC7H6NO2-
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=O)[O-]
InChIInChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/p-1
InChIKeyWGNUNYPERJMVRM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridylacetate: Essential Chemical Overview for Procurement and Research Sourcing


3-Pyridylacetate (3-pyridineacetic acid, CAS 501-81-5) is a monocarboxylic acid consisting of an acetic acid group substituted at the 3-position of a pyridine ring [1]. As a higher homologue of nicotinic acid (niacin), it serves as a primary breakdown product of nicotine and other tobacco alkaloids [2]. This compound and its hydrochloride salt (CAS 6419-36-9) are commercially available and widely utilized as versatile building blocks in medicinal chemistry, notably as critical intermediates in the synthesis of the bone resorption inhibitor risedronate sodium [3]. Understanding its distinct structural and functional profile is essential for accurate sourcing and application.

Why Generic Substitution of 3-Pyridylacetate is Scientifically Invalid


The position of the acetic acid substituent on the pyridine ring is the critical determinant of a molecule's biological and chemical behavior. Simple substitution with a positional isomer like 2- or 4-pyridylacetate is not viable, as it fundamentally alters the compound's physicochemical properties, receptor binding profile, and metabolic fate. The 3-substituted isomer exhibits a unique combination of potent enzyme inhibition [1], high-affinity receptor binding [2], and is a direct metabolite of nicotine [3], properties that are not shared by its 2- or 4-substituted counterparts. Consequently, generic substitution is a high-risk proposition that will compromise experimental reproducibility and synthetic outcomes.

Quantitative Differentiation of 3-Pyridylacetate Against Key Analogs and Comparators


Superior Inhibitory Potency of 3-Pyridylacetate Esters at CYP17A1 Lyase vs. Ketoconazole

Optimized esters of 3-pyridylacetic acid demonstrate significantly greater inhibitory potency at the human 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme compared to the clinical comparator ketoconazole [1]. While the parent acid, 3-pyridylacetate, serves as the core scaffold, its ester derivatives achieve nanomolar IC50 values, highlighting the scaffold's potential.

CYP17A1 Inhibition Prostate Cancer Enzymology

High-Affinity Binding of 3-Pyridylacetate to Hydroxycarboxylic Acid Receptors (GPR109A/B)

3-Pyridylacetate demonstrates nanomolar binding affinity for the hydroxycarboxylic acid receptors GPR109A and GPR109B, which are key regulators of lipolysis [1]. This binding profile differentiates it from its lower homologue, nicotinic acid, and other in-class compounds.

GPCR Pharmacology Lipid Metabolism Anti-lipolytic

Functional Anti-Lipolytic Activity of 3-Pyridylacetate Comparable to Nicotinic Acid

In a functional assay using isolated rat fat cells, 3-pyridylacetic acid was one of only two compounds (alongside nicotinic acid) that consistently inhibited lipolysis, adenyl cyclase, and cyclic AMP production [1]. This confirms its functional anti-lipemic activity.

Lipolysis Metabolic Disease Pharmacology

Established Industrial Utility as a Key Intermediate in Risedronate Synthesis

3-Pyridylacetate (as its hydrochloride salt) is the established and preferred key intermediate for the industrial-scale synthesis of risedronate sodium, a blockbuster drug for osteoporosis [1]. This established supply chain differentiates it from other, less commercially relevant pyridine isomers.

API Synthesis Process Chemistry Osteoporosis

Distinct Physicochemical and Chromatographic Profile from Positional Isomers

3-Pyridylacetate exhibits distinct physicochemical properties, including a specific predicted pKa and a unique chromatographic retention time, that allow for its unambiguous separation and identification from its 2- and 4-substituted isomers [1].

Analytical Chemistry HPLC Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 3-Pyridylacetate Based on Verified Evidence


Development of Next-Generation CYP17A1 Inhibitors for Prostate Cancer

Procure 3-pyridylacetate as a core scaffold for synthesizing ester derivatives. Evidence confirms that specific esters of 3-pyridylacetic acid exhibit nanomolar IC50 values (13-90 nM) against human CYP17A1 lyase, outperforming the clinical comparator ketoconazole [1]. This scenario is ideal for medicinal chemistry programs focused on androgen biosynthesis inhibition.

Pharmacological Studies of GPR109A/B-Mediated Anti-Lipolytic Pathways

Utilize 3-pyridylacetate as a validated research tool for probing hydroxycarboxylic acid receptor (GPR109A/B) biology. It exhibits high-affinity binding (Ki of 403 nM for GPR109A) and functional anti-lipolytic activity comparable to nicotinic acid [1][2]. This makes it suitable for in vitro and in vivo studies on lipid metabolism and related disorders.

Industrial Synthesis and Quality Control of Risedronate Sodium API

Source 3-pyridylacetate hydrochloride as the indispensable key intermediate for the large-scale production of risedronate sodium [1]. Its established use in this process ensures reliable supply, well-defined purity standards (≥98% by HPLC), and known impurity profiles, which are critical for maintaining pharmaceutical quality and regulatory compliance [2].

Analytical Method Development and Metabolite Identification

Employ 3-pyridylacetate as a reference standard for developing HPLC and LC-MS/MS methods to separate and quantify it from its positional isomers [1] or to identify it as a key metabolite of nicotine in biological samples [2]. Its unique chromatographic retention time and mass spectral fingerprint are essential for accurate bioanalysis and forensic toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.